
2-Methyl-1-(tetrahydro-2h-pyran-4-yl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1-(tetrahydro-2H-pyran-4-yl)propan-2-ol is an organic compound with the molecular formula C10H20O2. It is a colorless liquid with a distinctive odor and is soluble in water and organic solvents such as ethanol and ether. This compound is used in various fields, including organic synthesis, pharmaceuticals, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(tetrahydro-2H-pyran-4-yl)propan-2-ol typically involves the reaction of tetrahydro-2H-pyran-4-ol with isobutylene in the presence of an acid catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and continuous flow processes. The use of advanced catalysts and optimized reaction conditions allows for efficient production with minimal by-products .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-(tetrahydro-2H-pyran-4-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Thionyl chloride in the presence of pyridine.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or alkanes.
Substitution: Alkyl halides.
Scientific Research Applications
2-Methyl-1-(tetrahydro-2H-pyran-4-yl)propan-2-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-1-(tetrahydro-2H-pyran-4-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of biologically active metabolites. These metabolites can modulate cellular processes and biochemical pathways, resulting in specific physiological effects .
Comparison with Similar Compounds
Similar Compounds
- 2H-Pyran, tetrahydro-4-methyl-2-(2-methyl-1-propenyl)
- cis-Rose oxide
- trans-Rose oxide
Uniqueness
2-Methyl-1-(tetrahydro-2H-pyran-4-yl)propan-2-ol is unique due to its specific structural features and reactivity. Unlike its similar compounds, it possesses a hydroxyl group that allows for diverse chemical modifications and applications in various fields .
Properties
Molecular Formula |
C9H18O2 |
|---|---|
Molecular Weight |
158.24 g/mol |
IUPAC Name |
2-methyl-1-(oxan-4-yl)propan-2-ol |
InChI |
InChI=1S/C9H18O2/c1-9(2,10)7-8-3-5-11-6-4-8/h8,10H,3-7H2,1-2H3 |
InChI Key |
RWVWDOUMXZLRRM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1CCOCC1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


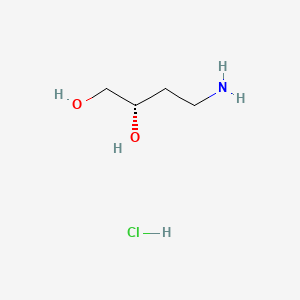
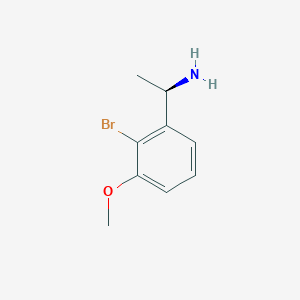
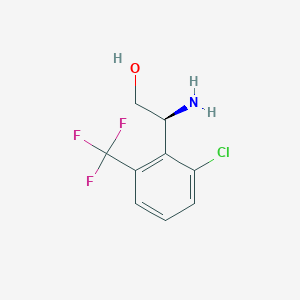
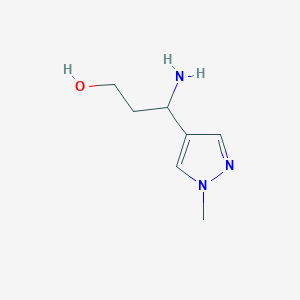
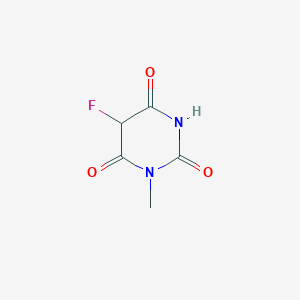

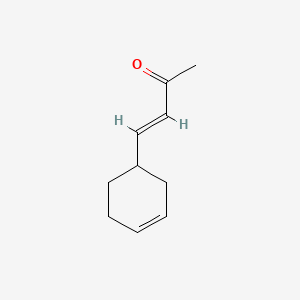
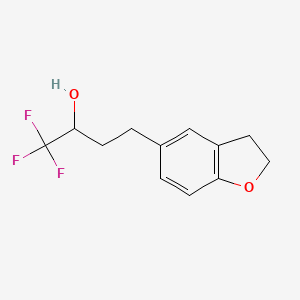
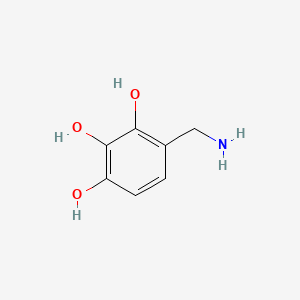
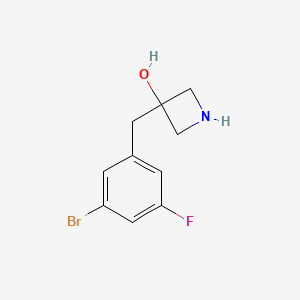
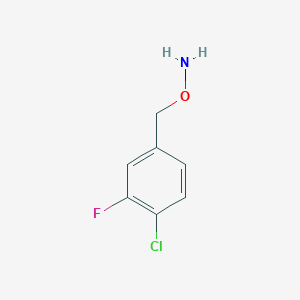
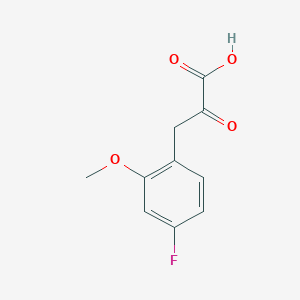
![3-[(Oxan-2-yl)methyl]piperidine](/img/structure/B13610790.png)

